

## LMK-235: Application Notes and Protocols for Experimental Use

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Compound of Interest		
Compound Name:	Lmk-235	
Cat. No.:	B612164	Get Quote

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### **Abstract**

**LMK-235** is a potent and selective inhibitor of histone deacetylase (HDAC) 4 and HDAC5, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] This document provides detailed application notes and protocols for the dissolution, preparation, and experimental use of **LMK-235** in both in vitro and in vivo research settings. The information is intended to guide researchers in accurately preparing and utilizing this compound to investigate its therapeutic potential and biological functions.

**Compound Information and Properties** 

Property	Value	Reference
CAS Number	1418033-25-6	[1][6][7][8]
Molecular Formula	C15H22N2O4	[1][2][6][7]
Molecular Weight	294.35 g/mol	[2][7][8]
Appearance	Crystalline solid	[1][6]
Purity	≥98%	[1][2][6][7]
Storage	Store at -20°C	[6][7]
Stability	≥4 years at -20°C	[6]



## **Solubility Data**

**LMK-235** exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers. For most biological experiments, a stock solution in DMSO is recommended.

Solvent	Solubility	Reference
DMSO	~30 mg/mL[1][6], 59 mg/mL (200.44 mM)[8], up to 100 mM[7]	[1][6][7][8]
Ethanol	~10 mg/mL[1][6], 59 mg/mL (200.44 mM)[8], up to 100 mM[7]	[1][6][7][8]
Dimethylformamide (DMF)	~30 mg/mL	[1][6]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[1][6]
Water	Insoluble	[8]

# In Vitro Experimental Protocols Preparation of LMK-235 Stock Solution

Objective: To prepare a high-concentration stock solution of **LMK-235** for subsequent dilution in cell culture media or assay buffers.

#### Materials:

- LMK-235 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

#### Protocol:

Bring the LMK-235 vial to room temperature before opening.

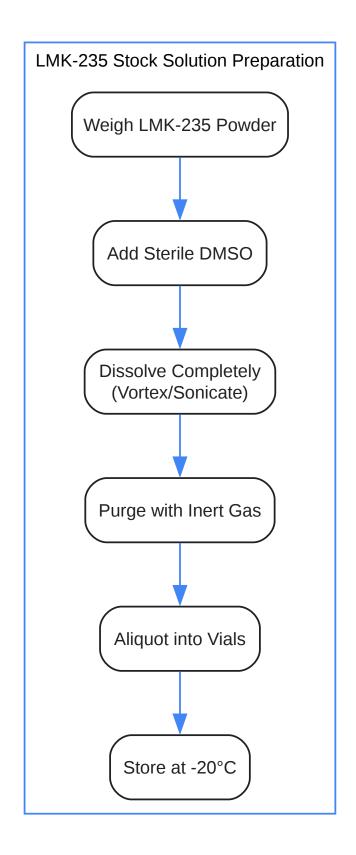
## Methodological & Application





- Weigh the desired amount of LMK-235 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).[9]
- Vortex or sonicate briefly until the powder is completely dissolved.
- Purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[6]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.[9] Stored properly, the DMSO stock solution is stable for extended periods.





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Workflow for preparing LMK-235 stock solution.



## **Cell Viability Assay (MTT Assay)**

Objective: To determine the cytotoxic effects of LMK-235 on cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[10]
- · 96-well plates
- Complete cell culture medium
- LMK-235 stock solution (e.g., 20 mM in DMSO)
- MTT solution (5 mg/mL in PBS)[10]
- DMSO
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[10]
- Prepare serial dilutions of LMK-235 in complete cell culture medium from the stock solution.
   Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).</li>
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **LMK-235**. Include untreated and vehicle (DMSO) control wells.
- Incubate the plate for the desired time period (e.g., 72 hours).[10]
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 544 nm with a reference wavelength of 690 nm using a microplate reader.[10]
- Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value.

# In Vivo Experimental Protocols Preparation of LMK-235 for Oral Administration

Objective: To prepare a homogenous suspension of **LMK-235** for oral gavage in animal models.

#### Materials:

- LMK-235 powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

#### Protocol:

- Weigh the required amount of LMK-235.
- Prepare the appropriate volume of CMC-Na solution.
- Add the **LMK-235** powder to the CMC-Na solution.
- Mix thoroughly to obtain a homogenous suspension. A final concentration of ≥5 mg/mL can be achieved.[8]
- Prepare the suspension fresh before each administration.

## Preparation of LMK-235 for Intraperitoneal (i.p.) Injection

Objective: To prepare a clear solution of LMK-235 for intraperitoneal injection in animal models.

#### Materials:

LMK-235 powder

## Methodological & Application



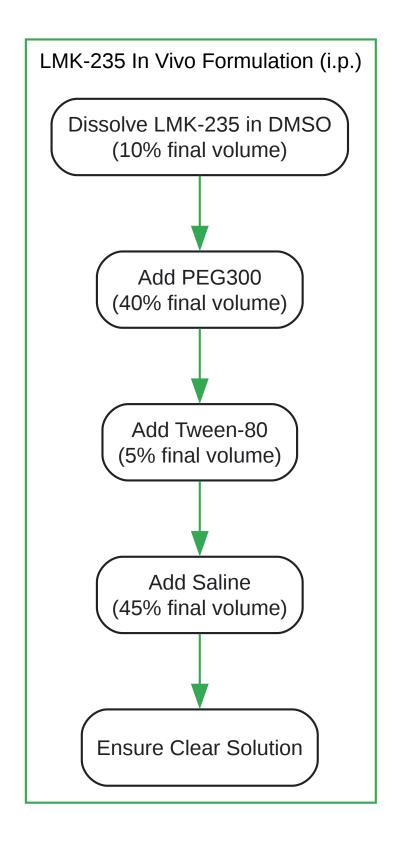


- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

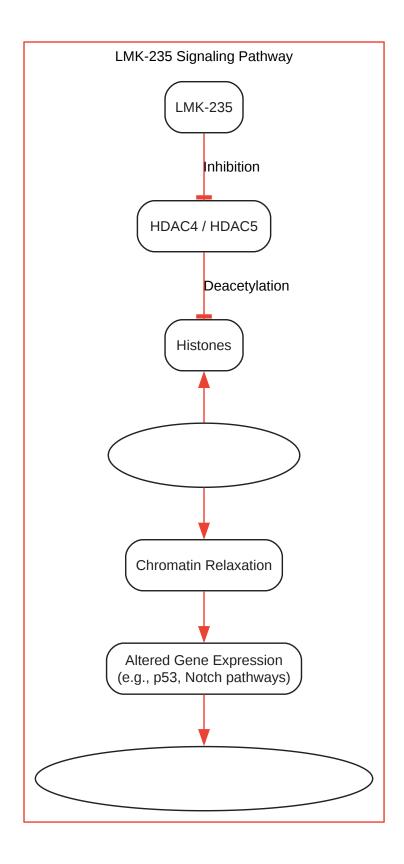
#### Protocol:

- First, dissolve LMK-235 in DMSO to create a clear stock solution.
- Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
- Ensure the solution is clear after each addition. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[3]
- A solubility of ≥ 5 mg/mL can be achieved with this formulation.[3]
- It is recommended to prepare this working solution fresh on the day of use.[3]









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